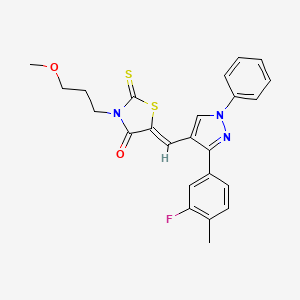

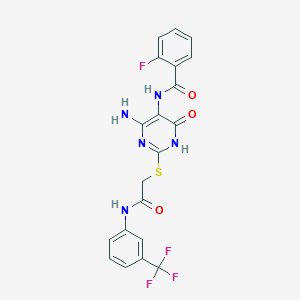

![molecular formula C24H28N2O5 B2498688 (Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637756-01-5](/img/structure/B2498688.png)

(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphtho[1,2-b]furan derivatives involves a one-step synthesis from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate. This process leads to the formation of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and its derivatives. Compounds are easily aromatized, and a mechanism for the formation of the dihydronaphtho[1,2-b]furan ring is proposed. This synthesis approach highlights the reactivity and potential pathways for creating complex structures related to the compound of interest (Arrault et al., 2002).

Molecular Structure Analysis

Structural analysis of spiro compounds derived from naphtho[1,2-b]furan synthesis reveals their complex molecular frameworks. X-ray structural analysis is employed to establish the structures of these compounds, providing insight into the spatial arrangement and bonding patterns essential for understanding the molecular structure of related compounds (Arrault et al., 2002).

Chemical Reactions and Properties

The compound's reactivity is briefly examined through its derivatives, indicating potential chemical behaviors such as reactions with activated methylene compounds to afford naphtho[1′,2′:4,5]furo[3,2-b]pyridine derivatives. These reactions offer insights into the compound's chemical reactivity and functional group transformations (Badr et al., 2007).

Physical Properties Analysis

The synthesis and characterization of naphtho[1,2-b]furan-2-carboxylate derivatives, including the title compound, involve spectroscopic techniques and X-ray diffraction studies. These methods are crucial for determining the compound's physical properties, such as crystallinity, molecular conformation, and stability (Shruthi et al., 2012).

Chemical Properties Analysis

Investigations into the compound's chemical properties may involve its reactivity towards various reagents and conditions, yielding information on its stability, reactivity, and potential for further chemical modifications. Studies on similar naphtho[1,2-b]furan derivatives provide a foundation for understanding the chemical behavior and reactivity patterns of the compound (Yamagata et al., 1992).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

- New Synthetic Approaches to Naphthofuran Derivatives : A study by Arrault et al. (2001) describes a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate. This method provides a pathway for the synthesis of complex naphthofuran structures, which could be related to the synthesis of the specified compound (Arrault et al., 2001).

Applications in Polymer and Material Science

- Biobased Polyesters Synthesis : Yi Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to biobased furan polyesters. While this research does not directly involve the specified compound, it highlights the potential of furan derivatives in creating novel, sustainable materials (Yi Jiang et al., 2014).

Applications in Catalysis and Reaction Engineering

- Catalyzed Reactions for Biobased Terephthalic Acid Precursors : Pacheco et al. (2015) discuss the use of silica molecular sieves with zeolite beta topology containing framework Lewis acid centers in catalyzing Diels–Alder and dehydrative aromatization reactions. This research suggests a role for furan derivatives in renewable chemical synthesis pathways, which could extend to the synthesis and transformation of the specified compound (Pacheco et al., 2015).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity of Naphthofuran Derivatives : Research by Ravindra et al. (2008) on the synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones highlights the potential of naphthofuran derivatives in biomedical applications. While the study focuses on specific naphthofuran derivatives, it suggests a broader potential for related compounds in antimicrobial applications (Ravindra et al., 2008).

properties

IUPAC Name |

ethyl 5-hydroxy-2-methyl-4-(3-morpholin-4-ylpropyliminomethyl)benzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-3-30-24(28)20-16(2)31-23-18-8-5-4-7-17(18)22(27)19(21(20)23)15-25-9-6-10-26-11-13-29-14-12-26/h4-5,7-8,15,27H,3,6,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAHPKMMTSMVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCN4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

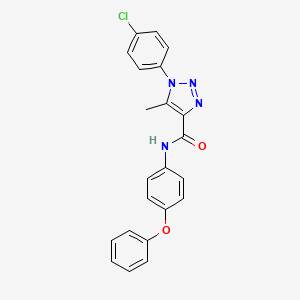

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

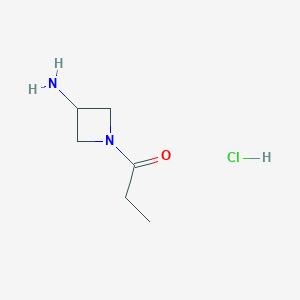

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

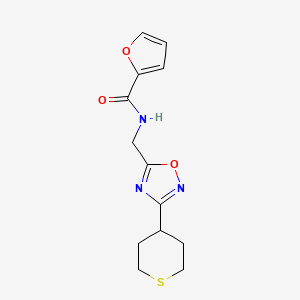

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)